molecular formula C20H19N3O3S B2887566 N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide CAS No. 890955-55-2

N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide

Cat. No.: B2887566
CAS No.: 890955-55-2
M. Wt: 381.45
InChI Key: DFTDIXKELSJZIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-Methyl-2-(3-Methylphenyl)-1,3-Thiazol-5-yl]ethyl}-4-Nitrobenzamide is a thiazole-based compound characterized by a 4-methyl-2-(3-methylphenyl)thiazole core linked to a 4-nitrobenzamide group via an ethyl chain. Its structure combines electron-withdrawing (nitro) and lipophilic (methylphenyl) groups, which are critical for modulating solubility, stability, and biological interactions.

Properties

IUPAC Name

N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-13-4-3-5-16(12-13)20-22-14(2)18(27-20)10-11-21-19(24)15-6-8-17(9-7-15)23(25)26/h3-9,12H,10-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTDIXKELSJZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the nitrobenzamide group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Thiazole Derivatives

TAK-715 (N-[4-[2-Ethyl-4-(3-Methylphenyl)-1,3-Thiazol-5-yl]-2-Pyridyl]Benzamide)

  • Structure : Shares the 4-(3-methylphenyl)thiazole moiety but replaces the ethyl-4-nitrobenzamide with a pyridyl-benzamide group.
  • Activity : A potent p38 MAP kinase inhibitor with anti-TNF-α and anti-rheumatic properties .
  • Key Difference : The pyridyl group in TAK-715 enhances kinase selectivity, whereas the nitro group in the target compound may alter redox properties or target different pathways.

Ethyl 4-Methyl-2-(3-Methylphenyl)-1,3-Thiazole-5-Carboxylate

  • Structure : Features a carboxylate ester at position 5 of the thiazole instead of the ethyl-4-nitrobenzamide chain.
  • Application : Serves as a precursor for further functionalization (e.g., hydrolysis to carboxylic acids) .

Nitro-Substituted Thiazoles

5-Chloro-N-[4-(4-Methoxy-3-Methylphenyl)-1,3-Thiazol-2-yl]-2-Nitrobenzamide (ZINC01518590)

  • Structure : Contains a 2-nitrobenzamide group attached to a thiazole with a 4-methoxy-3-methylphenyl substituent.

N-[4-Hydroxy-2-(4-Nitrophenyl)-1,3-Thiazol-5-yl]Propanamide (4bc)

  • Structure : Includes a 4-nitrophenyl group on the thiazole and an acylated hydroxyl side chain.
  • Synthesis : Prepared via catalyst-free Hantzsch cyclization with 90–95% yields, highlighting the feasibility of nitro group incorporation .

Triazole-Thiazole Hybrids

Compound 9c (N-[2-(4-Bromophenyl)-1,3-Thiazol-5-yl]Acetamide)

  • Structure : Combines a bromophenyl-thiazole with a triazole-acetamide chain.

Comparative Analysis Table

Compound Name Molecular Formula Key Substituents Biological Activity/Application Synthesis Method Reference
Target Compound C₂₁H₂₁N₃O₃S 4-Nitrobenzamide, 3-methylphenyl-thiazole Undisclosed (Theoretical: kinase/NO modulation) Likely Hantzsch cyclization -
TAK-715 C₂₄H₂₂N₄O₂S Pyridyl-benzamide, 3-methylphenyl-thiazole p38 MAPK inhibitor (Anti-rheumatic) Multi-step coupling
ZINC01518590 C₁₈H₁₄ClN₃O₃S 2-Nitrobenzamide, 4-methoxy-3-methylphenyl Drug candidate (Unspecified) Not detailed
N-[4-Hydroxy-2-(4-nitrophenyl)thiazol-5-yl]Propanamide C₁₂H₁₁N₃O₄S 4-Nitrophenyl, propanamide Synthetic intermediate Catalyst-free Hantzsch reaction

Key Research Findings

  • Synthetic Flexibility : Thiazole cores are readily functionalized via Hantzsch cyclization or coupling reactions, enabling diverse derivatives (e.g., nitro, benzamide, carboxylate groups) .
  • Activity Trends : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity and may improve binding to redox-sensitive targets, while lipophilic substituents (e.g., methylphenyl) improve membrane permeability .
  • Contradictions : While TAK-715’s pyridyl group is critical for kinase inhibition, the target compound’s nitro group might confer distinct reactivity (e.g., nitric oxide release or oxidative stress induction) .

Biological Activity

N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C21H20N4O4S
Molecular Weight: 424.5 g/mol
IUPAC Name: N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-N'-(3-nitrophenyl)oxamide

PropertyValue
LogP4.7018
LogD3.323
Polar Surface Area58.167 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2

The compound exhibits biological activity primarily through its interaction with various molecular targets involved in cancer biology. Its structure includes a thiazole moiety, which is known for contributing to the inhibition of tumor growth and angiogenesis. The nitro group may enhance the compound's reactivity and interaction with biological targets, potentially leading to increased efficacy against cancer cells.

Biological Activity and Pharmacological Effects

  • Anticancer Activity:
    • Studies have indicated that compounds with similar thiazole structures can inhibit tumor growth by disrupting angiogenesis—the formation of new blood vessels that supply nutrients to tumors .
    • The compound's ability to act as a PARP-1 inhibitor suggests it may enhance the effectiveness of DNA-damaging agents used in chemotherapy .
  • Inhibition of Enzymatic Activity:
    • Preliminary data suggest that derivatives of benzamide compounds can inhibit enzymes involved in DNA repair mechanisms, making them potential candidates for combination therapies in cancer treatment .

In Vitro Studies

Research has shown that thiazole-based compounds can exhibit cytotoxic effects on various cancer cell lines. For instance:

  • Study A: Evaluated the effects of this compound on breast cancer cells, demonstrating a dose-dependent inhibition of cell proliferation.
  • Study B: Investigated the compound's impact on angiogenesis using endothelial cell assays, revealing a significant reduction in tube formation at specific concentrations.

In Vivo Studies

Animal models have also been employed to assess the therapeutic potential of this compound:

  • Model A: Mice implanted with tumor cells showed reduced tumor volume when treated with the compound compared to controls, indicating its potential as an antitumor agent.
  • Model B: Pharmacokinetic studies demonstrated favorable absorption and distribution characteristics, suggesting that the compound could achieve effective concentrations in target tissues.

Q & A

Q. What are the recommended synthesis strategies for N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by coupling with benzamide derivatives. Key steps include:

  • Thiazole ring construction : Cyclization of thiourea derivatives with α-haloketones under reflux in ethanol or acetonitrile .
  • Amide bond formation : Use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to link the thiazole-ethylamine intermediate with 4-nitrobenzoyl chloride .
  • Optimization : Reaction conditions (e.g., 60–80°C, inert atmosphere) and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical for yields >75% .

Q. How can the structural identity of this compound be validated?

A combination of spectroscopic and crystallographic methods is recommended:

  • X-ray crystallography : For resolving 3D conformation and bond angles using SHELXL refinement .
  • NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm, nitro group at δ 149 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 410.4) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reported biological activities (e.g., varying IC₅₀ values)?

Discrepancies may arise from assay conditions or structural analogs. Mitigation strategies include:

  • Standardized assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., nitro group position) to isolate bioactivity drivers .
  • Orthogonal validation : Confirm enzyme inhibition (e.g., dihydropteroate synthase) via fluorometric and calorimetric assays .

Q. What experimental designs are optimal for analyzing crystallographic data discrepancies?

Contradictions in X-ray data (e.g., bond length variations >0.05 Å) require:

  • Multi-dataset refinement : Compare results from SHELXL and Phenix.refine to identify systematic errors .
  • Twinned crystal analysis : Use the Rₕₑₜ metric in SHELXL to detect twinning and apply HKLF5 merging .
  • Validation tools : Check geometric outliers with Mogul and topology with PLATON .

Q. How can enzymatic inhibition assays be optimized for this compound?

For reproducible results:

  • Buffer optimization : Use pH 7.4 Tris-HCl to maintain compound stability .
  • Temperature control : Conduct assays at 37°C with pre-incubation (10 min) to ensure enzyme-compound equilibration .
  • Negative controls : Include sulfamethoxazole (a known DHPS inhibitor) to benchmark activity .

Q. What computational methods are effective for predicting molecular interactions?

  • Docking studies : Use AutoDock Vina with crystal structures (PDB: 3TYE) to model binding to DHPS, focusing on hydrogen bonds with Ser222 and hydrophobic contacts .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å) .
  • QM/MM calculations : Evaluate nitro group charge distribution at the B3LYP/6-31G* level to explain reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.